

Application Notes and Protocols for the Synthesis of 4-Methoxyphenylacetonitrile

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Compound of Interest		
Compound Name:	4-Methoxyphenylacetonitrile	
Cat. No.:	B141487	Get Quote

Introduction

4-Methoxyphenylacetonitrile, also known as p-methoxybenzyl cyanide or anisyl cyanide, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a methoxy-substituted benzene ring and a nitrile group, allows for diverse chemical transformations, making it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the preparation of **4-methoxyphenylacetonitrile** via the nucleophilic substitution of 4-methoxybenzyl chloride with sodium cyanide. The provided protocols are intended for researchers, scientists, and drug development professionals.

Reaction Principle

The synthesis of **4-methoxyphenylacetonitrile** is achieved through a nucleophilic substitution reaction (SN2) where the cyanide ion (CN-) from sodium cyanide displaces the chloride ion from 4-methoxybenzyl chloride. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as acetone, to facilitate the dissolution of the reactants and promote the SN2 mechanism. Sodium iodide is often used as a catalyst to enhance the reaction rate through the in-situ formation of the more reactive 4-methoxybenzyl iodide (Finkelstein reaction).

Data Presentation

Table 1: Reactant and Reagent Specifications



Compound	IUPAC Name	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Role
4- Methoxybenz yl chloride	1- (chloromethyl)-4- methoxybenz ene	824-94-2	C8H9CIO	156.61	Starting Material
Sodium Cyanide	Sodium Cyanide	143-33-9	NaCN	49.01	Cyanide Source
Sodium Iodide	Sodium Iodide	7681-82-5	Nal	149.89	Catalyst
Acetone	Propan-2-one	67-64-1	C3H6O	58.08	Solvent
Benzene	Benzene	71-43-2	С6Н6	78.11	Extraction Solvent
Sodium Sulfate (anhydrous)	Sodium Sulfate	7757-82-6	Na2SO4	142.04	Drying Agent

Table 2: Reaction Parameters and Yields



Parameter	Value	Reference
Stoichiometry (4- Methoxybenzyl chloride : NaCN : NaI)	1 : 1.5 : 0.05 (molar ratio)	[1]
Solvent	Dry Acetone	[1][2]
Reaction Temperature	Reflux	[1][2]
Reaction Time	16 - 20 hours	[1][2]
Purification Method	Fractional Distillation in vacuo	[1]
Boiling Point of Product	94-97°C / 0.3 mmHg	[2]
Refractive Index (n_D^25) of Product	1.5285–1.5291	[2]
Yield	74 - 81%	[2]

Experimental Protocols Safety Precautions

WARNING: Sodium cyanide is a highly toxic substance and can be fatal if ingested, inhaled, or absorbed through the skin.[3][4][5] This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[6][5] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[6][7] All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines. An emergency cyanide antidote kit should be readily accessible.

Materials and Equipment

- · 2-liter three-necked round-bottomed flask
- Mechanical stirrer
- Reflux condenser with a calcium chloride drying tube



- Heating mantle
- Filtration apparatus (Büchner funnel and flask)
- Rotary evaporator
- Distillation apparatus (including an 8-in. Vigreux column)
- 4-Methoxybenzyl chloride (1 mole)
- Finely powdered sodium cyanide, dried at 105°C (1.5 moles)[1]
- Sodium iodide (0.05 moles)[1]
- Dry acetone (700 ml)[1][2]
- Benzene (300 ml)[2]
- Anhydrous sodium sulfate[2]
- Hot water

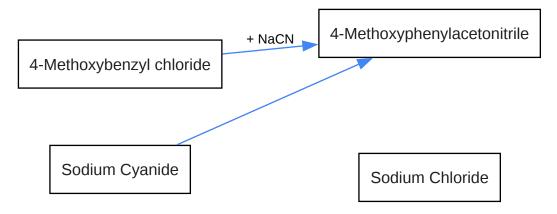
Procedure

- Reaction Setup: In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride drying tube, add 1 mole of 4methoxybenzyl chloride, 1.5 moles of finely powdered and dried sodium cyanide, and 0.05 moles of sodium iodide.[1]
- Reaction Execution: Add 500 ml of dry acetone to the flask.[1] With vigorous stirring, heat the
 mixture to reflux using a heating mantle. Maintain the reflux for 16-20 hours.[2]
- Work-up: After the reaction is complete, cool the mixture to room temperature.[1] Filter the
 mixture with suction to remove the precipitated sodium chloride.[1] Wash the solid residue on
 the filter with 200 ml of acetone.[1][2]
- Solvent Removal: Combine the filtrates and remove the acetone by distillation, a rotary evaporator can also be used.[1][2]



- Extraction: Transfer the residual oil into a separatory funnel containing 300 ml of benzene. Wash the benzene solution with three 100-ml portions of hot water.[2]
- Drying and Final Solvent Removal: Dry the benzene solution over anhydrous sodium sulfate for approximately 15 minutes.[2] Filter off the sodium sulfate and remove the benzene by distillation under reduced pressure.[2]
- Purification: Purify the resulting crude **4-methoxyphenylacetonitrile** by fractional distillation under reduced pressure using an 8-in. Vigreux column. Collect the fraction boiling at 94-97°C/0.3 mmHg.[2] The expected yield is between 109-119 g (74-81%).[2]

Visualizations Reaction Pathway

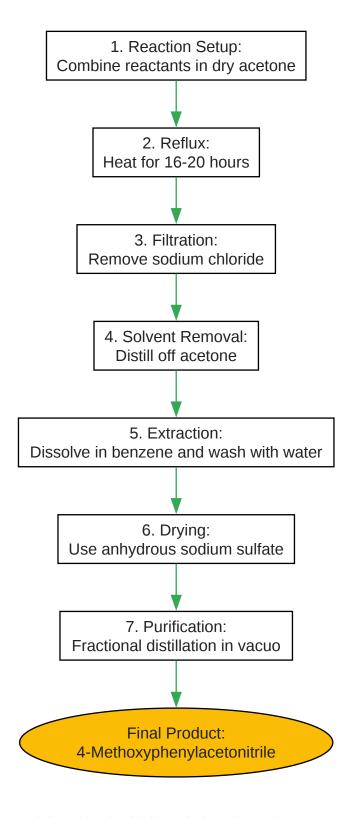


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Caption: SN2 reaction of 4-methoxybenzyl chloride with sodium cyanide.

Experimental Workflow





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Caption: Step-by-step experimental workflow for the synthesis.



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